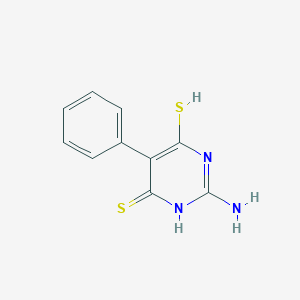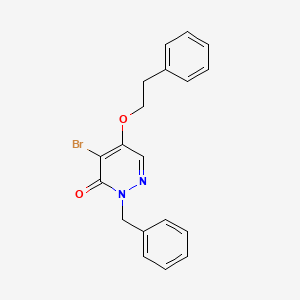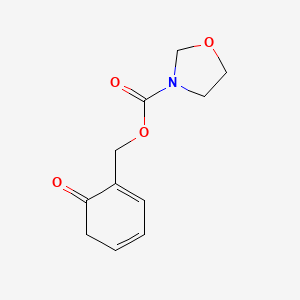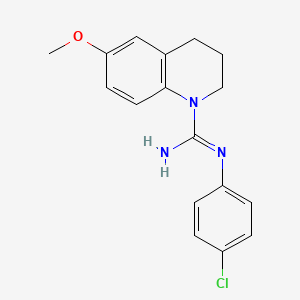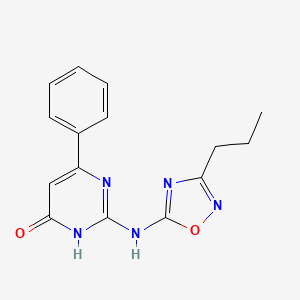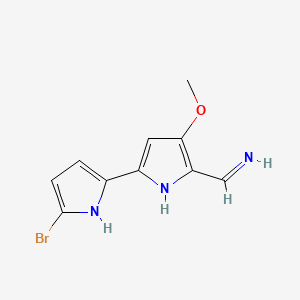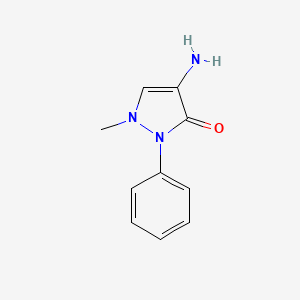
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position and two trimethylsilyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
Applications De Recherche Scientifique
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as a precursor in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialized materials or as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is primarily related to its ability to interact with nucleophilic sites in biological molecules. The chlorine atom at the 6-position can be displaced by nucleophiles, leading to the formation of new covalent bonds. This reactivity makes it a useful tool in the modification of nucleic acids and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain substitution reactions.
9H-Purin-2-amine: Does not have the chlorine atom or the trimethylsilyl groups, resulting in different reactivity and solubility properties.
Trimethylsilyl-purine derivatives: Compounds with trimethylsilyl groups at different positions on the purine ring, which can affect their chemical behavior and applications.
Uniqueness
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is unique due to the combination of the chlorine atom and the trimethylsilyl groups. This combination imparts specific reactivity and solubility characteristics, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry.
Propriétés
Numéro CAS |
72101-44-1 |
|---|---|
Formule moléculaire |
C11H20ClN5Si2 |
Poids moléculaire |
313.93 g/mol |
Nom IUPAC |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
Clé InChI |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




